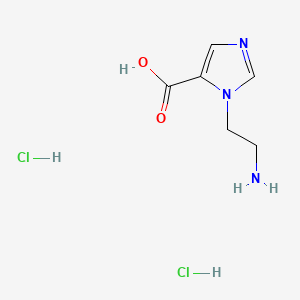
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves the reaction of 1-(2-aminoethyl)-1H-imidazole with hydrochloric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, such as hydroxyl, amino, and halogen groups. These derivatives have diverse applications in scientific research and industry .
科学研究应用
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
作用机制
The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride include:
- 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
- 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 1-(2-aminoethyl)-1H-imidazole-2-carboxylic acid dihydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
生物活性
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride, commonly referred to as imidazole derivative, is a synthetic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C5H9ClN4O2 and a molecular weight of approximately 178.61 g/mol. Its structure features an imidazole ring, an aminoethyl side chain, and a carboxylic acid group, contributing to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is significant for enzymes involved in metabolic pathways.
- Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting potential use as an antimicrobial agent.
- Antiviral Activity : Studies have demonstrated its ability to inhibit HIV-1 integrase interactions, indicating possible applications in antiviral therapies .
- Enzyme Inhibition : Specifically, it has been investigated for its inhibitory effects on muscle myosin ATPases, which are crucial for muscle contraction and relaxation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Activity Assessment : In a study using AlphaScreen™ assays, compounds related to this imidazole derivative were tested for their ability to inhibit HIV-1 integrase interactions. Results showed that several derivatives achieved over 50% inhibition, with one compound reaching 89% inhibition .
- Antimicrobial Testing : The compound was tested against various pathogens. It demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
- Muscle Relaxation Studies : Research on related compounds indicated that the imidazole structure could inhibit actin-activated ATPase activity in skeletal myosin II, providing insights into potential therapeutic applications for muscle-related conditions .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Effective against HIV-1 integrase |
| Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride | Enzyme Inhibitor | Used in enzyme inhibition studies |
| 2-Aminoethylimidazole | Antimicrobial | Lacks carboxylic acid group |
属性
分子式 |
C6H11Cl2N3O2 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-4-8-3-5(9)6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
InChI 键 |
LFFBKICHYNEVTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(C=N1)CCN)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















